N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
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Overview
Description
N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The inclusion of a benzotriazine ring further enhances its potential for diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts and green chemistry principles is also common to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, reduced benzotriazine compounds, and substituted indole derivatives .
Scientific Research Applications
N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
5-Fluoroindole: Known for its anticancer properties.
Benzotriazine derivatives: Used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C19H16FN5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O2/c20-13-5-6-16-15(9-13)12(10-22-16)7-8-21-18(26)11-25-19(27)14-3-1-2-4-17(14)23-24-25/h1-6,9-10,22H,7-8,11H2,(H,21,26) |
InChI Key |
LTMCASQRQXNUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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